2-Ethoxypropanethioamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypropanethioamide typically involves the reaction of 2-ethoxypropanoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thioamides.
Scientific Research Applications
2-Ethoxypropanethioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxypropanethioamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by forming stable complexes with the active sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The compound can also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
2-Ethoxypropanethioamide can be compared with other thioamide compounds such as:
- Prothionamide
- Ethionamide
- Thioacetamide
Uniqueness:
- This compound has a unique ethoxy group that imparts distinct chemical properties, making it more versatile in certain reactions compared to other thioamides .
- Prothionamide and Ethionamide are primarily used as antituberculosis agents, whereas this compound has broader applications in research and industry .
By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-ethoxypropanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-3-7-4(2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORAMHITFMBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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